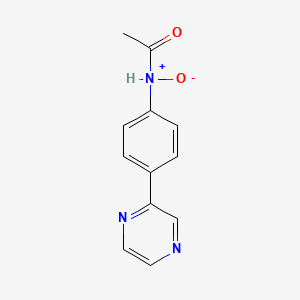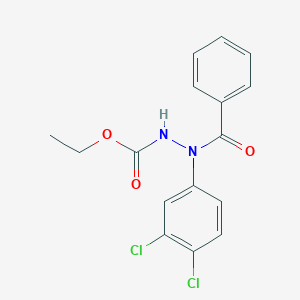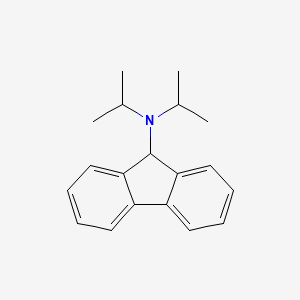
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acetyl group attached to a benzene ring, which is further substituted with a pyrazine moiety and an amine N-oxide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide typically involves multi-step organic reactions. One common method includes the acetylation of 4-(pyrazin-2-yl)benzen-1-amine followed by oxidation to introduce the N-oxide group. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and hydrogen peroxide or m-chloroperbenzoic acid as the oxidizing agent. The reactions are usually carried out under controlled temperatures and pH to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve cost-effective and sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents like zinc dust and acetic acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: 4-(pyrazin-2-yl)benzen-1-amine.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Applications De Recherche Scientifique
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyrazine moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Benzothiazole derivatives: Exhibits significant anti-tubercular activity.
Uniqueness
N-Acetyl-4-(pyrazin-2-yl)benzen-1-amine N-oxide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101986-69-0 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-acetyl-4-pyrazin-2-ylbenzeneamine oxide |
InChI |
InChI=1S/C12H11N3O2/c1-9(16)15(17)11-4-2-10(3-5-11)12-8-13-6-7-14-12/h2-8,15H,1H3 |
Clé InChI |
RWCQMSZFSIKBEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[NH+](C1=CC=C(C=C1)C2=NC=CN=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)



![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)


![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

